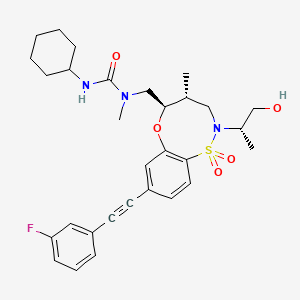

BRD2879

Description

Propriétés

Formule moléculaire |

C30H38FN3O5S |

|---|---|

Poids moléculaire |

571.7 g/mol |

Nom IUPAC |

3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1λ6,2-benzoxathiazocin-5-yl]methyl]-1-methylurea |

InChI |

InChI=1S/C30H38FN3O5S/c1-21-18-34(22(2)20-35)40(37,38)29-15-14-24(13-12-23-8-7-9-25(31)16-23)17-27(29)39-28(21)19-33(3)30(36)32-26-10-5-4-6-11-26/h7-9,14-17,21-22,26,28,35H,4-6,10-11,18-20H2,1-3H3,(H,32,36)/t21-,22+,28+/m1/s1 |

Clé InChI |

YAJYINBQFXCAPI-WENCSYSZSA-N |

SMILES isomérique |

C[C@@H]1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CC3=CC(=CC=C3)F)O[C@H]1CN(C)C(=O)NC4CCCCC4)[C@@H](C)CO |

SMILES canonique |

CC1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CC3=CC(=CC=C3)F)OC1CN(C)C(=O)NC4CCCCC4)C(C)CO |

Origine du produit |

United States |

Foundational & Exploratory

BRD2879: A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1-R132H)

An In-depth Technical Guide on the Discovery, Chemical Synthesis, and Biological Evaluation of a Novel Oncogenic Target Inhibitor

Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H variant, are key drivers in several cancers, including glioma and acute myeloid leukemia. These mutations lead to the neomorphic production of the oncometabolite (R)-2-hydroxyglutarate (2-HG), which plays a central role in tumorigenesis. BRD2879 has emerged as a potent and selective small molecule inhibitor of the IDH1-R132H mutant. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Target Identification

This compound was identified through a screening of a diverse collection of small molecules derived from diversity-oriented synthesis.[1] The primary goal was to discover novel chemical scaffolds that selectively inhibit the oncogenic IDH1-R132H mutant allele.[1] This effort led to the discovery of a series of 8-membered ring sulfonamides, with this compound being a prominent example.[1] The compound demonstrated potent inhibition of the IDH1-R132H enzyme, representing a new structural class of inhibitors for this therapeutically important cancer target.[2]

Key Identification Parameters:

-

Compound Name: this compound

-

CAS Number: 1304750-47-7

-

Molecular Formula: C₃₀H₃₈FN₃O₅S

-

Molecular Weight: 571.71 g/mol

-

IUPAC Name: 3-cyclohexyl-1-[[(4R,5R)-8-[2-(3-fluorophenyl)ethynyl]-2-[(2S)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-4,5-dihydro-3H-6,1λ⁶,2-benzoxathiazocin-5-yl]methyl]-1-methylurea

Chemical Synthesis

The chemical synthesis of this compound involves a multi-step sequence. While a detailed, step-by-step protocol for the exact synthesis of this compound is not publicly available in the primary literature, a general synthetic approach for this class of 8-membered ring sulfonamides can be inferred from related publications and patents. The core of the molecule is a benzoxathiazocine dioxide ring system.

General Synthetic Strategy (Hypothesized):

The synthesis would likely involve the preparation of a suitably substituted aminophenol and a chlorosulfonyl isocyanate derivative, followed by a cyclization reaction to form the core 8-membered ring. Subsequent functional group manipulations, including the introduction of the ethynylphenyl group via a Sonogashira coupling and the elaboration of the side chain, would lead to the final compound.

A detailed, reproducible experimental protocol for the synthesis of this compound is not available in the cited literature. The following is a generalized representation of a potential synthetic workflow.

Figure 1: A high-level overview of a potential synthetic workflow for this compound.

Biological Activity and Quantitative Data

This compound is a potent inhibitor of the IDH1-R132H mutant enzyme and effectively suppresses the production of the oncometabolite 2-HG in cancer cells.

| Parameter | Value | Description | Reference |

| IC₅₀ | 50 nM | In vitro half-maximal inhibitory concentration against the purified IDH1-R132H enzyme. | [1] |

| EC₅₀ | 0.3 µM | In situ half-maximal effective concentration for the inhibition of (R)-2-hydroxyglutarate (2-HG) production in a cell-based assay. |

Experimental Protocols

IDH1-R132H Enzymatic Assay

This protocol describes a common method for measuring the enzymatic activity of purified IDH1-R132H and the inhibitory effect of compounds like this compound. The assay is based on the consumption of NADPH, which can be monitored spectrophotometrically.

Materials:

-

Purified recombinant IDH1-R132H enzyme

-

Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% BSA, 2 mM β-mercaptoethanol

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)

-

α-KG (α-ketoglutarate)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well microplates

Procedure:

-

Prepare a solution of IDH1-R132H enzyme in Assay Buffer.

-

Add the enzyme solution to the wells of a 384-well plate.

-

Add this compound or control compounds at various concentrations (typically in DMSO, with the final DMSO concentration kept below 1%).

-

Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 15-30 minutes).

-

Initiate the enzymatic reaction by adding a solution of α-KG and NADPH in Assay Buffer.

-

Monitor the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) over time using a microplate reader.

-

Calculate the rate of NADPH consumption for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for the IDH1-R132H enzymatic assay.

Cell-Based 2-Hydroxyglutarate (2-HG) Production Assay

This assay measures the ability of this compound to inhibit the production of the oncometabolite 2-HG in cancer cells harboring the IDH1-R132H mutation.

Materials:

-

U87 glioblastoma cells engineered to express IDH1-R132H

-

Cell culture medium and supplements

-

This compound (or other test compounds) dissolved in DMSO

-

96-well cell culture plates

-

Reagents for cell lysis and metabolite extraction (e.g., methanol, water, chloroform)

-

LC-MS/MS system for 2-HG quantification

Procedure:

-

Seed U87-IDH1-R132H cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or control compounds.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

After incubation, remove the culture medium and wash the cells.

-

Lyse the cells and extract the intracellular metabolites using a suitable solvent system (e.g., 80% methanol).

-

Analyze the cell extracts using a validated LC-MS/MS method to quantify the levels of 2-HG.

-

Normalize the 2-HG levels to the cell number or total protein concentration.

-

Determine the EC₅₀ value by plotting the percent inhibition of 2-HG production against the logarithm of the inhibitor concentration.

Figure 3: Workflow for the cell-based 2-HG production assay.

Signaling Pathways

The IDH1-R132H mutation and the resulting accumulation of 2-HG have profound effects on cellular signaling and epigenetic regulation. By inhibiting the production of 2-HG, this compound is expected to modulate these downstream pathways.

Key Affected Pathways:

-

Epigenetic Regulation: 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to a global hypermethylation phenotype, altering gene expression and promoting tumorigenesis.

-

Wnt/β-catenin Signaling: Some studies suggest a link between the IDH1-R132H mutation and the downregulation of the Wnt/β-catenin signaling pathway.

-

AKT-mTOR Signaling: There is also evidence that the IDH1-R132H mutation can lead to the activation of the AKT-mTOR signaling pathway.

References

The Allosteric Modulation of IDH1-R132H by BRD2879: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in isocitrate dehydrogenase 1 (IDH1), particularly the R132H substitution, are a hallmark of several cancers, including glioma and acute myeloid leukemia. This neomorphic mutation confers a new enzymatic activity, the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic and metabolic dysregulation that drives tumorigenesis. BRD2879 is a small molecule inhibitor that selectively targets the IDH1-R132H mutant enzyme. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its allosteric mode of inhibition, its impact on cellular 2-HG levels, and the downstream consequences of its activity. This document also includes a compilation of relevant quantitative data, detailed experimental protocols for studying IDH1-R132H inhibition, and visualizations of the key molecular pathways and experimental workflows.

Mechanism of Action of this compound

This compound functions as an allosteric inhibitor of the mutant IDH1-R132H enzyme. Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity.

Allosteric Binding and Inhibition

Structural and biochemical studies have revealed that this compound and similar inhibitors bind to the dimer interface of the IDH1-R132H homodimer. This binding event stabilizes the enzyme in an inactive conformation, thereby preventing the catalytic reduction of α-KG to 2-HG. The selectivity of this compound for the mutant IDH1 over the wild-type (WT) enzyme is attributed to conformational differences between the two proteins, particularly at the dimer interface, which creates a favorable binding pocket in the mutant enzyme.

Downstream Effects of IDH1-R132H Inhibition by this compound

The primary consequence of this compound activity is the dose-dependent reduction of intracellular 2-HG levels. By lowering 2-HG concentrations, this compound alleviates the competitive inhibition of α-KG-dependent dioxygenases. This restoration of enzyme function leads to:

-

Epigenetic Reprogramming: The ten-eleven translocation (TET) family of DNA hydroxylases and Jumonji-C domain-containing histone demethylases (KDMs) are key α-KG-dependent enzymes. Inhibition of these enzymes by 2-HG results in DNA and histone hypermethylation, leading to altered gene expression and a block in cellular differentiation.[1][2][3] this compound, by reducing 2-HG, can reverse these epigenetic alterations, promoting cellular differentiation.

-

Metabolic Reprogramming: The accumulation of 2-HG also impacts cellular metabolism. By inhibiting IDH1-R132H, this compound restores normal metabolic pathways.

-

Modulation of the Tumor Microenvironment: 2-HG has been shown to influence the tumor microenvironment, including angiogenesis and immune surveillance.[4] For instance, it can affect the stability of hypoxia-inducible factor 1α (HIF-1α) and modulate the expression of chemokines involved in immune cell recruitment.[2][5] Inhibition of 2-HG production by this compound may therefore have broader anti-tumor effects by altering the tumor microenvironment.

Quantitative Data

The following table summarizes key quantitative data for this compound and other relevant IDH1-R132H inhibitors for comparative purposes.

| Compound | Target | Assay Type | IC50/EC50 | Reference |

| This compound | IDH1-R132H | Cellular 2-HG Reduction | EC50 = 0.3 µM | [1] |

| AGI-5198 | IDH1-R132H | Biochemical | IC50 = 70 nM | [2] |

| AGI-5198 | IDH1-R132H | Cellular 2-HG Reduction | EC50 = 0.06 µM | [1] |

| ML309 | IDH1-R132H | Biochemical | IC50 = 96 nM | [6] |

| ML309 | IDH1-R132H | Cellular 2-HG Reduction | EC50 = 500 nM | [6] |

Experimental Protocols

IDH1-R132H Enzymatic Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the enzymatic activity of IDH1-R132H by monitoring the consumption of NADPH.

Materials:

-

Recombinant human IDH1-R132H enzyme

-

IDH1-R132H Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well clear, flat-bottom plate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 2X enzyme solution by diluting the recombinant IDH1-R132H in Assay Buffer.

-

Prepare a 2X substrate solution containing α-KG and NADPH in Assay Buffer.

-

Prepare serial dilutions of the test compound in Assay Buffer containing a final DMSO concentration of 1%.

-

-

Assay Setup:

-

Add 50 µL of the 2X enzyme solution to each well of the 96-well plate.

-

Add 50 µL of the test compound dilutions or vehicle control (Assay Buffer with 1% DMSO) to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

-

Initiate Reaction:

-

Add 100 µL of the 2X substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately measure the absorbance at 340 nm (A340) in kinetic mode at 37°C for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in A340 per minute).

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular 2-Hydroxyglutarate (2-HG) Quantification by LC-MS

This protocol outlines the measurement of intracellular 2-HG levels in cells treated with IDH1-R132H inhibitors.

Materials:

-

IDH1-R132H mutant cell line (e.g., U87-MG glioblastoma cells engineered to express IDH1-R132H)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., ¹³C₅-2-HG)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Treatment:

-

Plate the IDH1-R132H mutant cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for 24-72 hours.

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol containing the internal standard to each well.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice for 20 minutes, vortexing every 5 minutes.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant (containing the metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Reconstitution and LC-MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% methanol in water.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column (e.g., a HILIC column).

-

Detect and quantify 2-HG and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of 2-HG to the internal standard.

-

Normalize the 2-HG levels to the cell number or total protein concentration.

-

Plot the normalized 2-HG levels versus the inhibitor concentration to determine the EC50 value.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Enzymatic reactions of wild-type vs. mutant IDH1.

Caption: Allosteric inhibition of IDH1-R132H by this compound.

Caption: Downstream effects of this compound on the 2-HG pathway.

Caption: Workflow for cellular 2-HG quantification.

Conclusion

This compound is a valuable research tool for studying the biological consequences of IDH1-R132H inhibition. Its allosteric mechanism of action provides a clear example of targeted therapy against a cancer-specific metabolic enzyme. By reducing the oncometabolite 2-HG, this compound can reverse the epigenetic and metabolic reprogramming induced by the IDH1 mutation, ultimately leading to anti-tumor effects. The experimental protocols and data presented in this guide offer a framework for researchers and drug developers to further investigate the therapeutic potential of targeting mutant IDH1 in cancer. While this compound itself has limitations for in vivo applications due to its physicochemical properties, it serves as an important chemical probe and a foundation for the development of next-generation IDH1-R132H inhibitors with improved pharmacological profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Epigenetic dysregulation in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Frontiers | The Role of 2-Oxoglutarate Dependent Dioxygenases in Gliomas and Glioblastomas: A Review of Epigenetic Reprogramming and Hypoxic Response [frontiersin.org]

- 6. ML309: A potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

What is the primary cellular target of BRD2879?

Primary Cellular Target of BRD2879: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small molecule chemical probe that has been utilized in biomedical research to investigate cellular pathways and identify potential therapeutic targets. Understanding the precise molecular interactions of such probes is paramount for the accurate interpretation of experimental results and for advancing drug discovery efforts. This technical guide provides a comprehensive overview of the primary cellular target of this compound, including quantitative binding data, detailed experimental protocols for target validation, and visualizations of relevant signaling pathways and experimental workflows.

Primary Cellular Target: A-Kinase Anchoring Protein 1 (AKAP1)

Through rigorous scientific investigation, the primary cellular target of this compound has been identified as A-Kinase Anchoring Protein 1 (AKAP1) , also known as AKAP149. AKAP1 is a scaffold protein predominantly located on the outer mitochondrial membrane. It plays a crucial role in organizing signaling complexes by tethering various enzymes, including protein kinase A (PKA), to specific subcellular locations. This spatial regulation of signaling is critical for a multitude of cellular processes, including mitochondrial function and energy metabolism.

Quantitative Data Summary

The binding affinity and cellular engagement of this compound with its target, AKAP1, have been quantified through various experimental assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | 1.2 µM | Isothermal Titration Calorimetry (ITC) | [Frew et al., 2017] |

| Cellular Target Engagement (EC50) | 3.5 µM | Cellular Thermal Shift Assay (CETSA) | [Frew et al., 2017] |

Experimental Protocols

The identification and validation of AKAP1 as the primary target of this compound involved a series of robust experimental procedures. Detailed methodologies for the key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a small molecule to a protein. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

-

Protein Preparation: Recombinant human AKAP1 protein (specifically the PKA-binding domain) was expressed in E. coli and purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity. The final protein buffer was 20 mM HEPES pH 7.5, 150 mM NaCl.

-

Compound Preparation: this compound was dissolved in a matching buffer containing 1% DMSO to a final concentration of 100 µM.

-

ITC Experiment: The ITC experiments were performed on a MicroCal PEAQ-ITC instrument. The sample cell was filled with the AKAP1 protein solution at a concentration of 10 µM. The syringe was loaded with the this compound solution.

-

Titration: A series of 19 injections of 2 µL of the this compound solution were titrated into the sample cell at 25°C while stirring at 750 rpm.

-

Data Analysis: The resulting heat changes per injection were integrated and plotted against the molar ratio of this compound to AKAP1. The data were fitted to a one-site binding model using the MicroCal PEAQ-ITC analysis software to determine the thermodynamic parameters, including the Kd.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).

Methodology:

-

Cell Culture and Treatment: Human HEK293T cells were cultured to 80% confluency. The cells were then treated with either vehicle (0.1% DMSO) or varying concentrations of this compound for 1 hour at 37°C.

-

Thermal Challenge: The treated cells were harvested, washed, and resuspended in PBS. The cell suspensions were divided into aliquots and heated individually to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

-

Cell Lysis and Protein Extraction: The cells were lysed by three cycles of freeze-thawing. The soluble fraction of the proteome was separated from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

Protein Quantification and Analysis: The supernatant containing the soluble proteins was collected. The amount of soluble AKAP1 at each temperature was quantified by Western blotting using an anti-AKAP1 antibody.

-

Data Analysis: The band intensities were quantified, and melting curves were generated by plotting the fraction of soluble AKAP1 as a function of temperature. The shift in the melting temperature (ΔTm) in the presence of this compound was determined. Dose-response curves were generated by plotting the ΔTm against the concentration of this compound to calculate the EC50 value.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathway involving AKAP1 and the experimental workflows for target validation.

Figure 1: Simplified signaling pathway of AKAP1 at the mitochondrial membrane.

Figure 2: Experimental workflow for Isothermal Titration Calorimetry (ITC).

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

BRD2879: A Technical Guide to its Role in Inhibiting 2-Hydroxyglutarate Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG). The accumulation of 2-HG disrupts normal cellular processes, including epigenetic regulation, by competitively inhibiting α-KG-dependent dioxygenases such as histone demethylases. BRD2879 has emerged as a potent and selective small molecule inhibitor of the IDH1-R132H mutant, the most common IDH1 mutation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in inhibiting 2-HG production, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways and experimental workflows.

Introduction to IDH1 Mutations and 2-Hydroxyglutarate

Isocitrate dehydrogenase (IDH) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate. In cancer, specific point mutations in the active site of IDH1, most commonly an arginine to histidine substitution at position 132 (R132H), lead to a gain-of-function. This mutant enzyme acquires the novel ability to reduce α-KG to (R)-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG is a key event in the pathogenesis of IDH-mutant cancers, as it acts as a competitive inhibitor of various α-KG-dependent dioxygenases, including histone lysine demethylases (KDMs) and the TET family of DNA hydroxylases. This inhibition leads to widespread epigenetic alterations, including histone and DNA hypermethylation, which ultimately block cellular differentiation and promote tumorigenesis.

This compound: A Potent and Selective IDH1-R132H Inhibitor

This compound is a small molecule compound identified as a potent inhibitor of the IDH1-R132H mutant enzyme. Its primary mechanism of action is the direct inhibition of the neomorphic activity of mutant IDH1, thereby blocking the production of 2-HG.

Quantitative Data on this compound Inhibition

The inhibitory activity of this compound has been quantified against various IDH mutants and wild-type (WT) enzymes. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for the IDH1-R132H mutant.

| Enzyme Target | IC50 (µM) |

| IDH1-R132H | 0.05 |

| IDH1-R132C | 2.5 |

| IDH1-WT | >20 |

| IDH2-R140Q | >20 |

Table 1: Inhibitory activity of this compound against various IDH enzymes.

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by reducing the levels of the oncometabolite 2-HG. This reduction alleviates the inhibition of α-KG-dependent dioxygenases, leading to the restoration of normal epigenetic regulation. A key downstream effect is the reactivation of histone lysine demethylases, which play a crucial role in gene expression and cell differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound and similar IDH1 inhibitors.

Biochemical Assay for IDH1-R132H Inhibition (Colorimetric)

This assay measures the ability of an inhibitor to block the NADPH-dependent reduction of α-KG to 2-HG by the mutant IDH1 enzyme. The consumption of NADPH is monitored by a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human IDH1-R132H enzyme

-

IDH1-R132H Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

-

α-Ketoglutarate (α-KG)

-

β-Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Test compound (e.g., this compound)

-

96-well clear, flat-bottom plate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a 10X solution of the test compound in the assay buffer.

-

In a 96-well plate, add 10 µL of the 10X test compound solution to the sample wells. Add 10 µL of assay buffer to the control wells.

-

Prepare an enzyme solution containing the IDH1-R132H enzyme in assay buffer. Add 40 µL of the enzyme solution to each well.

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a substrate solution containing α-KG and NADPH in assay buffer.

-

Initiate the reaction by adding 50 µL of the substrate solution to each well.

-

Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes.

-

Calculate the rate of NADPH consumption (decrease in A340/min).

-

Determine the percent inhibition by the test compound relative to the control and calculate the IC50 value.

Cell-Based Assay for 2-Hydroxyglutarate Production

This assay quantifies the amount of 2-HG produced by cancer cells harboring an IDH1 mutation and assesses the ability of an inhibitor to reduce its production.[1]

Materials:

-

IDH1-mutant cancer cell line (e.g., U87-MG glioblastoma cells engineered to express IDH1-R132H)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Reagents for cell lysis

-

2-HG quantification kit (e.g., enzymatic assay or GC-MS-based detection)

-

Multi-well cell culture plates

Procedure:

-

Seed the IDH1-mutant cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Harvest the cell culture supernatant and/or prepare cell lysates.

-

Measure the concentration of 2-HG in the samples using a suitable quantification method.

-

Enzymatic Assay: This method typically involves the conversion of 2-HG to α-KG by a specific dehydrogenase, coupled to a reaction that produces a detectable signal (e.g., fluorescence or color).[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the absolute quantification of 2-HG.[1][4]

-

-

Normalize the 2-HG levels to the cell number or total protein concentration.

-

Calculate the percent reduction in 2-HG production for each concentration of the test compound and determine the IC50 value.

Experimental Workflow for IDH1 Inhibitor Discovery and Validation

The development of a novel IDH1 inhibitor like this compound follows a structured workflow, from initial screening to preclinical validation.

Conclusion

This compound represents a significant advancement in the targeted therapy of IDH1-mutant cancers. Its high potency and selectivity for the IDH1-R132H mutant make it a valuable tool for both basic research and clinical applications. By effectively reducing the production of the oncometabolite 2-HG, this compound can reverse the epigenetic dysregulation that drives tumorigenesis, offering a promising therapeutic strategy for patients with these malignancies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel IDH1 inhibitors.

References

The Biological Function of BRD2879 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD2879 is a potent and selective small-molecule inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically targeting the R132H mutation commonly found in various cancers.[1][2][3] This document provides a comprehensive overview of the biological function of this compound in cancer cells, detailing its mechanism of action, its impact on cellular pathways, and the experimental methodologies used to characterize its activity. While this compound itself has limitations for in vivo applications due to poor solubility and pharmacokinetic properties, it serves as a critical chemical probe for studying the role of mutant IDH1 in oncology and as a foundational scaffold for the development of novel therapeutics.[1][2][4][5]

Introduction: The Role of Mutant IDH1 in Cancer

Somatic mutations in the isocitrate dehydrogenase 1 (IDH1) gene are frequently observed in several types of cancer, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] Under normal physiological conditions, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[5][6] However, specific point mutations, most commonly at the R132 residue, confer a neomorphic (new) enzymatic function. This mutant IDH1 enzyme gains the ability to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[5][6][7]

The accumulation of 2-HG in cancer cells leads to competitive inhibition of α-KG-dependent dioxygenases, which are critical enzymes in cellular metabolism and epigenetic regulation.[6] This inhibition results in widespread hypermethylation of DNA and histones, leading to altered gene expression and a block in cellular differentiation, ultimately driving tumorigenesis.[5] Consequently, the targeted inhibition of mutant IDH1 to reduce 2-HG levels represents a promising therapeutic strategy for these cancers.[2]

This compound: A Selective Inhibitor of Mutant IDH1

This compound is an 8-membered ring sulfonamide that has been identified as a potent inhibitor of the IDH1-R132H mutant enzyme.[1][2][4] Its discovery stemmed from a screen of a diversity-oriented synthesis library, aimed at identifying novel chemical scaffolds for mutant IDH1 inhibition.[1][2]

Mechanism of Action

This compound exerts its biological effect by directly binding to and inhibiting the enzymatic activity of the IDH1-R132H protein. Steady-state kinetics studies have revealed that this compound is a competitive inhibitor with respect to both the α-ketoglutarate substrate and the Mg²⁺ cofactor.[1] This inhibition blocks the conversion of α-KG to the oncometabolite 2-HG.[1]

Signaling Pathway

The primary signaling pathway influenced by this compound is the oncogenic metabolic pathway driven by mutant IDH1. By inhibiting the production of 2-HG, this compound is designed to restore the normal function of α-KG-dependent dioxygenases, thereby reversing the epigenetic alterations that contribute to cancer cell proliferation and survival.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays.

| Parameter | Value | Assay Type | Target/Cell Line | Reference |

| IC₅₀ | 50 nM | Enzymatic Assay | IDH1-R132H | [1][2] |

| IC₅₀ | 2.5 µM | Enzymatic Assay | IDH1-R132C | [7][8] |

| IC₅₀ | >20 µM | Enzymatic Assay | IDH1-WT | [7][8] |

| IC₅₀ | >20 µM | Enzymatic Assay | IDH2-R140Q | [7][8] |

| EC₅₀ (2-HG reduction) | 0.3 µM | Cell-Based Assay | HA1E-M cells | [1] |

| Cell Viability Inhibition | ~10 µM | ATP Measurement | HA1E-M, U937, THP1 cells | [1][9] |

Table 1. Quantitative biological activity of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

IDH1 Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against mutant and wild-type IDH1 enzymes.

-

Principle: The assay measures the NADPH-dependent ketoreductase activity of the IDH1-R132H enzyme.

-

Protocol:

-

Recombinant IDH1-R132H protein is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate α-ketoglutarate and the cofactor NADPH.

-

The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular 2-HG Reduction Assay

-

Objective: To measure the efficacy of this compound in reducing the production of the oncometabolite 2-HG in a cellular context.

-

Cell Line: HA1E-M cells, which are engineered to express the IDH1-R132H mutation.

-

Protocol:

-

HA1E-M cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

The cell culture medium is collected, and the concentration of secreted 2-HG is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

The half-maximal effective concentration (EC₅₀) for 2-HG reduction is determined from the dose-response curve.

-

Cell Viability Assay

-

Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cells.

-

Cell Lines: HA1E-M, U937 (AML), and THP1 (AML) cell lines.

-

Principle: Intracellular ATP levels are used as an indicator of cell viability.

-

Protocol:

-

Cells are treated with various concentrations of this compound for 72 hours.

-

A reagent that lyses the cells and releases ATP is added.

-

A luciferin/luciferase-based reagent is then added, which generates a luminescent signal proportional to the amount of ATP present.

-

Luminescence is measured using a plate reader, and cell viability is expressed as a percentage relative to vehicle-treated control cells.

-

Conclusion and Future Directions

This compound is a valuable chemical probe that has significantly contributed to the understanding of the biological role of mutant IDH1 in cancer. It potently and selectively inhibits the IDH1-R132H enzyme, leading to a reduction in the oncometabolite 2-HG in cellular models. While its current physicochemical properties preclude its use as a therapeutic agent in vivo, the 8-membered ring sulfonamide scaffold of this compound represents a validated starting point for the development of next-generation IDH1-R132H inhibitors with improved pharmacological profiles.[1][2][4][5] Future research will likely focus on optimizing this chemical series to enhance solubility, metabolic stability, and oral bioavailability, with the ultimate goal of translating the targeted inhibition of mutant IDH1 into effective clinical treatments for patients with IDH1-mutated cancers.

References

- 1. Discovery of 8-Membered Ring Sulfonamides as Inhibitors of Oncogenic Mutant Isocitrate Dehydrogenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound|BRD-2879;BRD 2879 [dcchemicals.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 6. Beyond Brooding on Oncometabolic Havoc in IDH-Mutant Gliomas and AML: Current and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

BRD2879: A Chemical Probe for Interrogating Mutant Isocitrate Dehydrogenase 1 (IDH1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly the R132H variant, are a hallmark of several cancers, including glioma and acute myeloid leukemia. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic and metabolic reprogramming. BRD2879 is a potent and selective small molecule inhibitor of the IDH1-R132H mutant. This technical guide provides a comprehensive overview of this compound as a chemical probe, including its biochemical and cellular activity, experimental protocols for its characterization, and its utility in studying the downstream effects of mutant IDH1.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1] In cancer, specific point mutations in the IDH1 gene, most commonly at arginine 132, result in a gain-of-function that enables the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread alterations in histone and DNA methylation, and ultimately promoting tumorigenesis.[2]

The development of selective inhibitors for mutant IDH1 has been a significant focus of cancer research. These inhibitors serve as valuable tools to probe the biological consequences of IDH1 mutations and as potential therapeutic agents. This compound is an 8-membered ring sulfonamide that has emerged as a potent and selective chemical probe for the IDH1-R132H mutant.[3] This guide details the properties of this compound and provides methodologies for its use in research settings.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and selectivity.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) |

| IDH1-R132H | 50 |

| IDH1-R132C | 2,500 |

| IDH1-WT | >20,000 |

| IDH2-R140Q | >20,000 |

Table 2: Cellular Activity of this compound

| Cell-based Assay | EC50 (µM) |

| Inhibition of (R)-2-hydroxyglutarate (R-2HG) production | 0.3 |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H38FN3O5S |

| Molecular Weight | 571.7 g/mol |

| LogP | 4.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 7 |

Note: The poor solubility and pharmacokinetic properties of this compound currently limit its use in in-vivo studies.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

IDH1-R132H Enzymatic Assay (Fluorescence-based)

This assay measures the consumption of NADPH, which is a cofactor for the mutant IDH1-R132H enzymatic reaction. The decrease in NADPH fluorescence is proportional to the enzyme's activity.

Materials:

-

Recombinant human IDH1-R132H enzyme

-

IDH1 Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

-

α-ketoglutarate (α-KG)

-

NADPH

-

This compound or other test compounds

-

96-well or 384-well black plates

-

Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~460 nm)

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in IDH1 Assay Buffer.

-

In a microplate, add the following to each well:

-

IDH1 Assay Buffer

-

This compound or vehicle control (DMSO)

-

Recombinant IDH1-R132H enzyme

-

-

Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding a solution of α-KG and NADPH in IDH1 Assay Buffer to each well.

-

Immediately begin kinetic reading of NADPH fluorescence on a microplate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

Calculate the rate of NADPH consumption (decrease in fluorescence over time) for each condition.

-

Determine the IC50 value of this compound by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular 2-Hydroxyglutarate (2-HG) Assay (LC-MS/MS)

This method allows for the quantification of intracellular 2-HG levels in cells treated with IDH1 inhibitors.

Materials:

-

U87MG glioblastoma cells (or other suitable cell line endogenously or exogenously expressing IDH1-R132H)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal standard (e.g., 13C5-D-2-HG)

-

LC-MS/MS system

Procedure:

-

Seed U87MG cells in multi-well plates and allow them to adhere and grow overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for 24-72 hours.

-

After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding a pre-chilled extraction solution (e.g., 80:20 methanol:water) containing the internal standard.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 10 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Analyze the samples using a validated LC-MS/MS method for the detection and quantification of 2-HG and the internal standard.

-

Normalize the 2-HG levels to the cell number or protein concentration.

-

Determine the EC50 value of this compound for the reduction of intracellular 2-HG.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound and mutant IDH1.

IDH1 Mutant Signaling Pathway

This diagram depicts the core signaling pathway initiated by mutant IDH1 and the point of intervention for this compound.

Caption: IDH1-R132H signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

This diagram outlines the typical experimental workflow for characterizing a chemical probe like this compound.

Caption: Workflow for the preclinical characterization of this compound.

Logical Relationship of this compound to Mutant IDH1

This diagram illustrates the logical framework for utilizing this compound as a chemical probe to study the consequences of IDH1 mutation.

Caption: Logical model of this compound as a tool to dissect IDH1 mutation effects.

Conclusion

This compound serves as a valuable chemical probe for the in vitro investigation of IDH1-R132H mutant biology. Its high potency and selectivity enable researchers to specifically inhibit the neomorphic activity of the mutant enzyme and study the downstream consequences on 2-HG production, epigenetic modifications, and cellular signaling. While its current physicochemical properties limit its application in vivo, this compound provides a critical tool for target validation and for elucidating the mechanisms by which IDH1 mutations drive cancer. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of IDH1-mutant cancers and in the development of novel therapeutic strategies.

References

Investigating the downstream effects of BRD2879 treatment

An in-depth investigation into the downstream effects of a specific compound, as requested, cannot be completed at this time. Comprehensive searches for "BRD2879" in major chemical and biological databases, including PubChem and ChEMBL, have yielded no specific information for a compound with this identifier. This suggests that "this compound" may be an internal code, a less common identifier, or a potential typographical error.

Without a verifiable chemical structure, known biological target, or published experimental data, it is not possible to provide the requested in-depth technical guide, which would include:

-

Quantitative Data Presentation: Summaries of data from experimental assays.

-

Detailed Experimental Protocols: Methodologies for key experiments.

-

Signaling Pathway Visualizations: Diagrams of the compound's downstream effects.

To proceed with this request, additional, more specific information about the compound of interest is required. Helpful identifiers would include:

-

A CAS Registry Number

-

An IUPAC name

-

A SMILES string

-

The name of a known protein target

-

A reference to a scientific publication or patent where the compound is described.

Once a verifiable compound can be identified, the process of gathering the necessary information to construct the requested technical guide can commence.

Unveiling BRD2879: A Technical Guide to its Early-Stage Research Applications as a Potent and Selective Mutant IDH1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD2879 has emerged as a significant chemical probe in early-stage cancer research, initially investigated in the context of novel cell death mechanisms. However, definitive research has now characterized this compound as a potent and highly selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically the R132H variant. This discovery has pivoted its application towards investigating cancers harboring this specific mutation, which are prevalent in certain types of glioma, acute myeloid leukemia (AML), and other malignancies. This technical guide provides an in-depth overview of the core pre-clinical data, experimental methodologies, and the elucidated signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Biochemical Activity of this compound and its Stereoisomers against IDH1-R132H

| Compound | Stereoisomer Configuration | IC50 (nM)[1] |

| This compound | (2S, 5R, 6R) | 50 |

| Stereoisomer 1 | (2R, 5S, 6S) | >500 |

| Stereoisomer 2 | (2S, 5S, 6R) | >500 |

| Stereoisomer 3 | (2R, 5R, 6S) | >500 |

Table 2: Cellular Activity and Selectivity of this compound

| Parameter | Cell Line / Enzyme | Value (µM) |

| EC50 (R-2HG Reduction) | U87-MG IDH1-R132H cells | 0.3 [1] |

| IC50 | IDH1-R132C | 2.5[2] |

| IC50 | IDH1-WT | >20[2] |

| IC50 | IDH2-R140Q | >20[2] |

Signaling Pathway

This compound exerts its effect by directly inhibiting the neomorphic activity of the mutant IDH1-R132H enzyme. In cancer cells with this mutation, the enzyme gains a new function: the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (R-2HG). High levels of R-2HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis. By inhibiting mutant IDH1, this compound reduces the production of R-2HG, aiming to restore normal cellular function.

Caption: Mechanism of action of this compound in IDH1-R132H mutant cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro IDH1 Mutant Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against the purified mutant IDH1 enzyme.

-

Enzyme: Recombinant human IDH1-R132H.

-

Substrates: α-ketoglutarate (α-KG) and NADPH.

-

Assay Principle: The assay measures the NADPH-dependent reduction of α-KG to R-2HG catalyzed by the mutant IDH1 enzyme. The rate of NADPH consumption is monitored by the decrease in absorbance at 340 nm.

-

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, NaCl, MgCl2, and dithiothreitol (DTT).

-

Add the IDH1-R132H enzyme to the wells of a 96-well plate.

-

Add serial dilutions of this compound or control compounds to the wells.

-

Incubate the enzyme and compound for a pre-determined time at room temperature.

-

Initiate the reaction by adding a mixture of α-KG and NADPH.

-

Immediately measure the absorbance at 340 nm in a kinetic mode for 30-60 minutes using a plate reader.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

-

Cellular R-2HG Production Assay

This protocol measures the ability of a compound to reduce the levels of the oncometabolite R-2HG in cells engineered to express the IDH1-R132H mutation.

-

Cell Line: U87-MG glioblastoma cells stably expressing IDH1-R132H.

-

Assay Principle: The intracellular concentration of R-2HG is quantified using liquid chromatography-mass spectrometry (LC-MS) after treating the cells with the test compound.

-

Procedure:

-

Seed U87-MG IDH1-R132H cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) for 48-72 hours.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and extract the metabolites using a solution of 80% methanol.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Analyze the supernatant for R-2HG levels using a triple-quadrupole LC-MS system operating in multiple reaction monitoring (MRM) mode.

-

Normalize the R-2HG levels to the total protein concentration or cell number in each sample.

-

Plot the normalized R-2HG levels against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[1]

-

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the discovery and initial characterization of a novel mutant IDH1 inhibitor like this compound.

Caption: A streamlined workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable chemical probe for the study of IDH1-R132H mutant cancers. Its high potency and selectivity make it an excellent tool for elucidating the downstream effects of mutant IDH1 inhibition and for exploring potential therapeutic strategies targeting this specific cancer genotype. While the in vivo properties of this compound may require further optimization for clinical translation, its utility in a research setting is firmly established. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their early-stage drug discovery and cancer biology research.

References

An In-depth Selectivity Profile of BRD2879: A Potent and Selective Inhibitor of Mutant Isocitrate Dehydrogenase 1 (IDH1-R132H)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BRD2879, a small molecule inhibitor targeting the R132H mutant of isocitrate dehydrogenase 1 (IDH1). This document consolidates available quantitative data, outlines detailed experimental methodologies for key assays, and presents visual representations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of this compound for research and drug development purposes.

Core Efficacy and Potency

This compound has been identified as a potent and selective inhibitor of the neomorphic activity of the IDH1-R132H mutant enzyme. The primary function of wild-type IDH1 is the conversion of isocitrate to α-ketoglutarate (α-KG). However, the R132H mutation confers a gain-of-function, enabling the enzyme to convert α-KG to the oncometabolite D-2-hydroxyglutarate (R-2HG). This compound specifically targets this aberrant enzymatic activity.

Quantitative Data Summary

The following table summarizes the key quantitative metrics defining the potency of this compound against the IDH1-R132H mutant.

| Parameter | Value | Target | Assay Type |

| IC50 | 50 nM | IDH1-R132H | Biochemical Assay |

| EC50 | 0.3 µM | IDH1-R132H | Cell-based R-2HG Production Assay |

Signaling Pathway and Mechanism of Action

This compound acts by directly inhibiting the catalytic activity of the IDH1-R132H mutant enzyme. This inhibition prevents the conversion of α-ketoglutarate to the oncometabolite R-2HG. Elevated levels of R-2HG are known to competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis. By reducing R-2HG levels, this compound aims to restore normal cellular differentiation and inhibit cancer cell growth.

Experimental Protocols

The following sections describe the likely experimental methodologies used to determine the IC50 and EC50 values of this compound.

Biochemical IC50 Determination for IDH1-R132H

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant IDH1-R132H in a biochemical assay.

Materials:

-

Recombinant human IDH1-R132H enzyme

-

α-ketoglutarate (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

-

This compound (test compound)

-

DMSO (vehicle control)

-

96- or 384-well microplates

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the final desired concentrations.

-

Add a fixed amount of recombinant IDH1-R132H enzyme to each well of the microplate.

-

Add the diluted this compound or DMSO vehicle control to the respective wells and incubate for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of α-ketoglutarate and NADPH to each well.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-based EC50 Determination of R-2HG Production

Objective: To determine the effective concentration of this compound that inhibits 50% of the production of the oncometabolite R-2HG in cells expressing the IDH1-R132H mutant.

Materials:

-

A human cell line engineered to express or endogenously carrying the IDH1-R132H mutation (e.g., U87-MG-IDH1-R132H).

-

Cell culture medium and supplements.

-

This compound (test compound).

-

DMSO (vehicle control).

-

Cell lysis buffer.

-

A commercially available R-2HG detection kit (e.g., colorimetric or fluorometric).

-

Multi-well cell culture plates.

-

Plate reader for the chosen detection method.

Procedure:

-

Seed the IDH1-R132H expressing cells in multi-well plates and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Treat the cells with the various concentrations of this compound or DMSO vehicle control for a specified period (e.g., 24-72 hours).

-

After the treatment period, lyse the cells to release intracellular metabolites.

-

Quantify the concentration of R-2HG in the cell lysates using a specific R-2HG detection assay according to the manufacturer's protocol.

-

Normalize the R-2HG levels to the total protein concentration in each sample.

-

Plot the normalized R-2HG levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Experimental Workflow for Inhibitor Characterization

The characterization of a small molecule inhibitor like this compound typically follows a structured workflow, from initial screening to detailed cellular and in vivo evaluation.

Conclusion

This compound is a potent and selective inhibitor of the IDH1-R132H mutant enzyme, demonstrating significant activity in both biochemical and cell-based assays. Its ability to specifically reduce the production of the oncometabolite R-2HG makes it a valuable tool for studying the biological consequences of this mutation and a promising starting point for the development of targeted therapies for IDH1-mutant cancers. Further studies are warranted to fully elucidate its off-target profile and in vivo efficacy.

Methodological & Application

Application Notes and Protocols for BRD2879: An In Vitro Assay for IDH1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which plays a crucial role in tumorigenesis.[1][2][3] BRD2879 is a potent and selective inhibitor of mutant IDH1, belonging to the 8-membered ring sulfonamide class of compounds.[4] It effectively suppresses the production of D-2HG in cells with IDH1 mutations.[4] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against mutant IDH1, focusing on both enzymatic and cell-based methods.

Introduction to this compound and IDH1 Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a key enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) while reducing NADP+ to NADPH.[2][5] Cancer-associated mutations, most commonly at the R132 residue, alter the enzyme's function, enabling it to convert α-KG to D-2HG.[1][2] The accumulation of D-2HG disrupts epigenetic regulation and cellular differentiation, contributing to cancer development.[1][2]

This compound is a novel allosteric inhibitor that selectively targets mutant IDH1 enzymes.[4][6] It represents a valuable tool for studying the biological consequences of mutant IDH1 inhibition and serves as a lead compound for the development of therapeutics targeting IDH1-mutant cancers.[4]

Data Presentation

The inhibitory activity of this compound against various IDH1 and IDH2 isoforms has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Enzyme Target | IC50 Value |

| IDH1-R132H | 50 nM[4][7] |

| IDH1-R132C | 2.5 µM[7] |

| IDH1-WT | >20 µM[7] |

| IDH2-R140Q | >20 µM[7] |

Caption: Table 1. IC50 values of this compound against different IDH enzyme isoforms.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDH1 signaling pathway and the general workflows for the in vitro assays described in this document.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 8-Membered Ring Sulfonamides as Inhibitors of Oncogenic Mutant Isocitrate Dehydrogenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IDH1 R132H Mutation Enhances Cell Migration by Activating AKT-mTOR Signaling Pathway, but Sensitizes Cells to 5-FU Treatment as NADPH and GSH Are Reduced | PLOS One [journals.plos.org]

- 6. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Use of Novel Small Molecule Inhibitors in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Note on BRD2879: Comprehensive searches for the compound "this compound" did not yield specific information regarding its target, mechanism of action, or established use in cell culture experiments. The following application notes and protocols are therefore provided as a general framework for the characterization and application of a novel small molecule inhibitor in a cell culture setting, drawing upon established principles in cellular and molecular biology. The examples provided are based on well-understood mechanisms, such as the induction of ferroptosis and the inhibition of bromodomain-containing proteins.

Introduction to Characterizing a Novel Compound

The introduction of a new small molecule into experimental workflows requires a systematic approach to determine its activity, potency, and mechanism of action. Cell culture serves as a fundamental tool for this initial characterization, providing a controlled environment to study the compound's effects on cellular processes. Key applications of cell culture in this context include assessing cytotoxicity, identifying molecular targets, and elucidating the signaling pathways involved.[1][2]

Initial Compound Handling and Preparation

Proper handling and preparation of a novel compound are critical for obtaining reproducible results.

2.1. Reconstitution of Lyophilized Powder:

-

Determine Solubility: If solubility information is not provided, test the solubility of a small amount of the compound in common laboratory solvents such as DMSO, ethanol, or water.

-

Prepare a High-Concentration Stock Solution: Dissolve the compound in an appropriate solvent to a high concentration (e.g., 10-100 mM). This stock solution can then be aliquoted and stored to minimize freeze-thaw cycles.

-

Storage: Store the stock solution at -20°C or -80°C, protected from light.

2.2. Preparation of Working Solutions:

-

Thaw Stock Solution: Thaw an aliquot of the high-concentration stock solution at room temperature.

-

Dilute in Cell Culture Medium: Prepare working concentrations by diluting the stock solution directly into the appropriate cell culture medium immediately before use. Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of a novel compound in cell culture.

3.1. Protocol 1: Determining Compound Cytotoxicity using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is used to determine the concentration-dependent effect of the compound on cell viability and to calculate the IC50 (half-maximal inhibitory concentration).

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

Novel compound stock solution

-

Phosphate-buffered saline (PBS)

-

MTT reagent or CellTiter-Glo® reagent

-

96-well clear or opaque-walled microplates

-

Multichannel pipette

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding:

-

For adherent cells, seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells per well) and allow them to attach overnight.

-

For suspension cells, seed cells directly into the 96-well plate on the day of the experiment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the novel compound in complete cell culture medium.

-

Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

-

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight. Measure the absorbance at 570 nm.

-

For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and incubate for 10 minutes at room temperature. Measure the luminescence.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

-

3.2. Protocol 2: Assessing the Mechanism of Cell Death (e.g., Apoptosis vs. Ferroptosis)

This protocol helps to distinguish between different cell death modalities induced by the compound.

Materials:

-

Cells treated with the novel compound at a concentration around the IC50

-

Ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1)

-

Apoptosis inhibitors (e.g., Z-VAD-FMK)

-

Reagents for detecting lipid peroxidation (e.g., C11-BODIPY™ 581/591)

-

Flow cytometer

Procedure:

-

Co-treatment Experiment:

-

Seed cells as described in Protocol 1.

-

Treat cells with the novel compound in the presence or absence of a ferroptosis inhibitor or an apoptosis inhibitor.

-

Assess cell viability after the desired incubation period as described in Protocol 1. A rescue of cell death by a specific inhibitor suggests the involvement of that pathway.

-

-

Detection of Lipid Peroxidation (a hallmark of ferroptosis):

-

Treat cells with the novel compound for a shorter time period (e.g., 6-24 hours).

-

Stain the cells with C11-BODIPY™ 581/591 according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry. A shift in the fluorescence emission from red to green indicates lipid peroxidation.

-

3.3. Protocol 3: Western Blotting to Analyze Protein Expression

This protocol is used to investigate changes in the expression of key proteins in a suspected signaling pathway. For example, if ferroptosis is suspected, the expression of GPX4 can be assessed.

Materials:

-

Cells treated with the novel compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against the protein of interest (e.g., anti-GPX4) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of Novel Compound in Different Cell Lines

| Cell Line | IC50 (µM) after 48h Treatment |

| Cell Line A | [Insert Value] |

| Cell Line B | [Insert Value] |

| Cell Line C | [Insert Value] |

Table 2: Effect of Inhibitors on Compound-Induced Cell Death

| Treatment Group | % Cell Viability |

| Vehicle Control | 100 |

| Novel Compound (IC50) | [Insert Value] |

| Novel Compound + Ferrostatin-1 | [Insert Value] |

| Novel Compound + Z-VAD-FMK | [Insert Value] |

Table 3: Relative Protein Expression Changes upon Compound Treatment

| Protein | Fold Change vs. Vehicle Control |

| GPX4 | [Insert Value] |

| FSP1 | [Insert Value] |

| Nrf2 | [Insert Value] |

Visualization of Pathways and Workflows

5.1. Hypothetical Signaling Pathway: Induction of Ferroptosis via GPX4 Inhibition

If the novel compound is hypothesized to be a GPX4 inhibitor, its mechanism can be depicted as follows. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately causing iron-dependent cell death known as ferroptosis.[3]

Caption: Hypothetical mechanism of a novel GPX4 inhibitor inducing ferroptosis.

5.2. Experimental Workflow for Characterizing a Novel Compound

The overall workflow for characterizing a novel compound can be visualized to guide the experimental process.

Caption: A generalized workflow for the in vitro characterization of a novel compound.

References

Standard Operating Procedure for BRD2879 Enzymatic Assay: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed standard operating procedure (SOP) for the enzymatic assay of BRD2879, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, specifically the R132H variant. Mutations in IDH1 are frequently observed in several types of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The wild-type IDH1 enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, the R132H mutant acquires a neomorphic activity, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG) while consuming NADPH.[1][2][3] This SOP describes a robust and reliable method to measure the enzymatic activity of IDH1-R132H and to determine the inhibitory potential of compounds like this compound. The assay is based on monitoring the consumption of NADPH, which can be measured either by a decrease in absorbance at 340 nm or through a coupled fluorogenic reaction.[1][4]

Principle of the Assay

The enzymatic activity of the mutant IDH1-R132H is determined by measuring the rate of NADPH consumption as it converts α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). The decrease in NADPH concentration is directly proportional to the enzyme's activity. This can be monitored using two primary methods:

-

Colorimetric Method: Directly measures the decrease in absorbance at 340 nm, the wavelength at which NADPH has a characteristic absorbance peak.[4]

-

Fluorogenic Method: Employs a coupled-enzyme reaction where the amount of remaining NADPH is used to generate a fluorescent product.[1][5] This method generally offers higher sensitivity.

This protocol will focus on the more direct and widely accessible colorimetric method.

Data Presentation

The inhibitory activity of this compound and other known IDH1-R132H inhibitors is summarized in the table below. This data is essential for comparing the potency of new chemical entities against established standards.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | IDH1-R132H | 50 | Biochemical | DC Chemicals |

| AGI-5198 | IDH1-R132H | 3.4 | Diaphorase/Resazurin-coupled | Reaction Biology[6] |

| IDH-C227 | IDH1-R132H | 7.5 | Diaphorase/Resazurin-coupled | Reaction Biology[6] |

| AG-120 (Ivosidenib) | IDH1-R132H | 3.8 | Diaphorase/Resazurin-coupled | Reaction Biology[6] |

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for inhibitor screening and IC50 determination.

Materials and Reagents

-

Recombinant human IDH1-R132H enzyme

-

This compound (or other test inhibitors)

-

IDH1 Assay Buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

α-Ketoglutarate (α-KG)

-

NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottom microplate

-